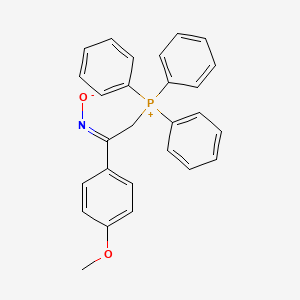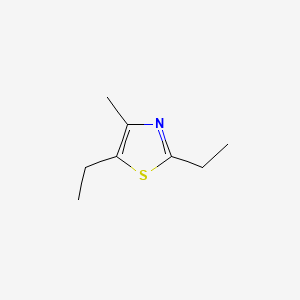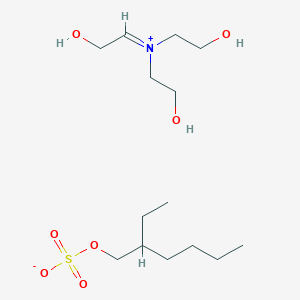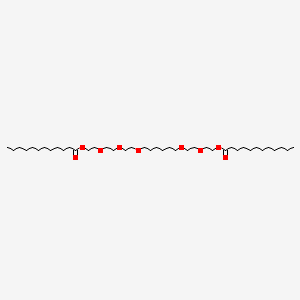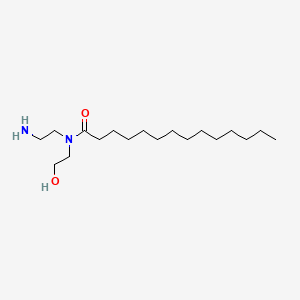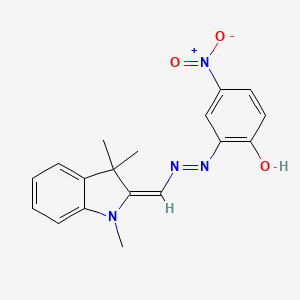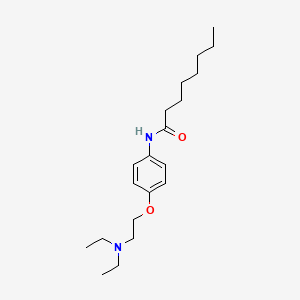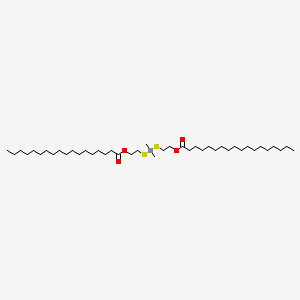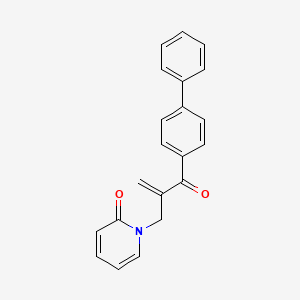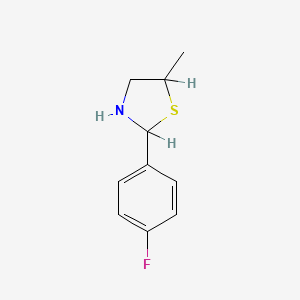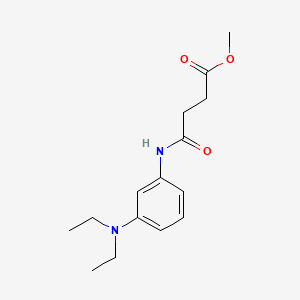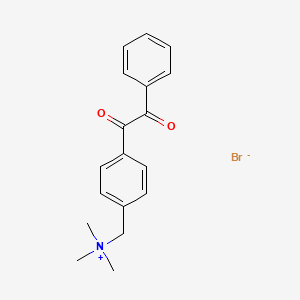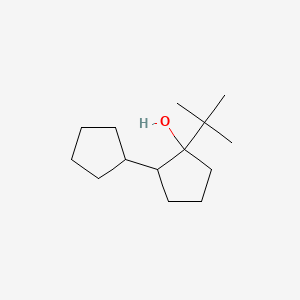
2-(1,1-Dimethylethyl)(1,1'-bicyclopentyl)-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 301-798-6 is known as 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol. This compound is a bicyclic alcohol with a molecular formula of C14H26O. It is characterized by its unique structure, which includes a bicyclopentyl ring system substituted with a tert-butyl group and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol typically involves the following steps:
Formation of the bicyclopentyl ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by selective functional group transformations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituents introduced during the reaction.
科学研究应用
2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
相似化合物的比较
2-(1,1-dimethylethyl)cyclohexanol: Similar structure but lacks the bicyclopentyl ring system.
2-(1,1-dimethylethyl)phenol: Contains a phenyl ring instead of the bicyclopentyl ring system.
Uniqueness: 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
94070-98-1 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC 名称 |
1-tert-butyl-2-cyclopentylcyclopentan-1-ol |
InChI |
InChI=1S/C14H26O/c1-13(2,3)14(15)10-6-9-12(14)11-7-4-5-8-11/h11-12,15H,4-10H2,1-3H3 |
InChI 键 |
UBOUZFDYGXBBHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1(CCCC1C2CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


